3-(6-Amino-9h-purin-9-yl)propanenitrile is a chemical compound with the molecular formula CHN. It is classified as a purine derivative, which is significant due to the biological roles of purines in nucleic acids. The compound is recognized for its potential interactions with DNA and RNA, making it a subject of interest in biochemical research and medicinal chemistry. Its CAS number is 4244-45-5, and it serves as a building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents related to purine metabolism .
The synthesis of 3-(6-Amino-9h-purin-9-yl)propanenitrile typically involves the reaction of 6-amino-9H-purine with nitrile-containing reagents. A common synthetic route employs 3-bromopropanenitrile as a starting material. This reaction is conducted in the presence of a base, such as potassium carbonate, and an aprotic solvent like dimethylformamide. The reaction generally occurs under elevated temperatures to enhance product formation.
The molecular structure of 3-(6-Amino-9h-purin-9-yl)propanenitrile features a purine base with an amino group and a propanenitrile side chain. The structural formula can be represented as follows:
3-(6-Amino-9h-purin-9-yl)propanenitrile can participate in various chemical transformations:
The mechanism of action for 3-(6-Amino-9h-purin-9-yl)propanenitrile involves its interaction with various molecular targets, particularly enzymes and nucleic acids. This compound can bind to purine-binding sites on enzymes, potentially inhibiting their activity. Such interactions may influence biochemical pathways involved in nucleotide synthesis and metabolism, which are critical for cellular functions and replication processes .
3-(6-Amino-9h-purin-9-yl)propanenitrile has several significant applications:
This compound's multifaceted roles underscore its importance in both academic research and practical applications within the chemical industry.
3-(6-Amino-9H-purin-9-yl)propanenitrile represents a structurally specialized purine derivative characterized by a three-carbon nitrile-terminated linker at the N9 position of the adenine scaffold. Its systematic IUPAC name explicitly defines the connection between the propionitrile moiety and the purine system. The compound is registered under CAS Registry Number 4244-47-7, providing a unique identifier for chemical databases and commercial catalogs [1] [2]. The molecular formula C₈H₉N₅ confirms a compact heterocyclic structure with a molecular weight of 189.17 g/mol, as documented in chemical supplier specifications and spectral characterization studies [7].
The SMILES notation (N#CCCN1C=NC2=C1N=CN=C12) precisely encodes the atomic connectivity: it depicts the adenine core (N1C=NC2=C1N=CN=C12) linked through a nitrogen atom to a trimethylene chain (CCCN) terminating in a nitrile group (N#C). This linear arrangement positions the electron-deficient nitrile approximately 6.5-7.0 Å from the purine ring's centroid, creating a spatially extended pharmacophore. X-ray crystallographic data remains limited for this specific nitrile derivative; however, structural analogs confirm the predominant anti conformation about the glycosidic bond (N9-C1' linkage surrogate) and planarity of the purine ring system [9]. Key identifiers are consolidated below:
Table 1: Structural Identification of 3-(6-Amino-9H-purin-9-yl)propanenitrile
Identifier | Value |
---|---|
Systematic Name | 3-(6-Amino-9H-purin-9-yl)propanenitrile |
CAS Registry Number | 4244-47-7 |
Molecular Formula | C₈H₉N₅ |
Molecular Weight | 189.17 g/mol |
SMILES Notation | N#CCCN1C=NC2=C1N=CN=C12 |
The synthesis of N9-alkylated adenine derivatives emerged as a strategic focus in mid-20th century nucleotide chemistry, driven by interests in nucleic acid antimetabolites and enzyme cofactor analogs. While early synthetic efforts prioritized ribose-containing nucleosides, the systematic exploration of N-alkyladenines gained momentum in the 1970s–1990s with the recognition that alkyl linkers could tether bioactive moieties to the pharmacologically versatile purine scaffold. The specific development of 3-(6-Amino-9H-purin-9-yl)propanenitrile arose from parallel advances in two domains:
Electrophilic Quaternization Chemistry: Pioneering studies demonstrated that adenine undergoes regioselective alkylation at N9 when treated with alkyl halides or activated alkenes under basic conditions. This chemoselectivity stems from the higher nucleophilicity of the imidazole-ring N9 compared to the pyrimidine-ring N1 and exocyclic amines [9].
Linker Engineering for Conjugation: The incorporation of the terminal nitrile group (–C≡N) represented a deliberate strategy to introduce a versatile chemical handle. Nitriles serve as precursors to carboxylic acids (via hydrolysis), tetrazoles (via [3+2] cycloadditions with azides), and amidines (via Pinner reaction), significantly expanding the compound’s utility as a synthetic intermediate relative to simpler alkyl analogs like 3-(6-aminopurin-9-yl)propanoic acid [1] [6].
Electrochemical synthesis methods reported for structurally analogous 3-allyladenine derivatives highlight innovative pathways to such N9-functionalized purines, utilizing controlled reduction potentials to achieve regioselectivity [9]. The documented synthesis of 3-(6-Hydroxy-9H-purin-9-yl)propanenitrile further exemplifies the generality of N9-alkylation strategies applied across purine bases [7].
This nitrile-functionalized adenine derivative occupies a niche of significant utility in medicinal chemistry and chemical biology, primarily due to the strategic combination of the conserved adenine pharmacophore and the reactive nitrile terminus:
Versatile Intermediate for Bioconjugation: The terminal nitrile enables diverse chemical transformations, facilitating linkage to reporter tags, solid supports, or secondary pharmacophores. Its conversion to carboxylic acids allows peptide coupling, while conversion to tetrazoles introduces bioisosteric replacements for carboxylates in drug design. This versatility surpasses that of methyl ester analogs (e.g., Methyl 3-(6-amino-9H-purin-9-yl)propanoate) by offering divergent reaction pathways [6].
Adenosine Receptor Targeting: The unmodified adenine core retains the essential recognition elements for adenosine receptors (ARs). The propionitrile linker potentially positions pendant groups optimally for interaction with receptor subpockets, making it a valuable scaffold for developing AR subtype-selective ligands. Its role as a precursor to more complex AR modulators is well-documented in patent literature covering purine derivatives [5] [8].
Kinase Inhibitor Core Structures: Patent analyses reveal extensive use of adenine derivatives as core structures in protein kinase inhibitors, particularly targeting phosphatidylinositol-3-kinase (PI3K) isoforms like p110δ. The compound’s ability to engage the kinase hinge region via H-bond donation/acceptance, combined with the linker's capacity to project substituents into adjacent pockets, underpins its utility. Its metabolic stability, often enhanced relative to ester-containing analogs, is advantageous for cellular probes [8].
Coordination Chemistry and Materials Science: The adenine moiety provides multiple coordination sites (N1, N3, N7, N10-H). While direct coordination studies on this specific nitrile derivative are limited, analogous allyl- and cyanoalkyl-adenine compounds form complex structures with transition metals (e.g., Cu(I)), demonstrating potential in catalysis or materials chemistry. The nitrile group itself can participate in metal coordination [9].
Table 2: Comparative Utility of Adenine Derivatives with N9-Linkers
Compound Name | Linker Group | Key Functional Group | Primary Utility | Structural Advantage |
---|---|---|---|---|
3-(6-Amino-9H-purin-9-yl)propanenitrile | -CH₂-CH₂-CN | Nitrile (-CN) | Bioconjugation, Metal Coordination, AR Ligand Synthesis | Versatile reactivity (hydrolysis, cycloaddition) |
3-(6-Amino-9H-purin-9-yl)propanoic acid | -CH₂-CH₂-CO₂H | Carboxylic Acid | Peptide Coupling, Prodrug Design | Direct access to amides/esters |
Methyl 3-(6-amino-9H-purin-9-yl)propanoate | -CH₂-CH₂-CO₂CH₃ | Methyl Ester | Prodrug, Synthetic Intermediate | Hydrolyzes to acid; Ester bioisostere |
3-(6-Hydroxy-9H-purin-9-yl)propanenitrile | -CH₂-CH₂-CN | Nitrile (-CN) | Hypoxanthine-based Probe Synthesis | Similar reactivity to adenine analog |
3-(6-Amino-9H-purin-9-yl)prop-2-en-1-ol | -CH₂-CH=CH₂OH | Allylic Alcohol | Polymer Conjugation, Electrophile Synthesis | Double bond enables thiol-Michael or further mod. |
The strategic incorporation of the cyanoethyl group provides a critical balance of synthetic flexibility, physicochemical properties (moderate lipophilicity), and metabolic stability compared to ester- or carboxylic acid-terminated linkers. Its application spans the development of fluorescent nucleoside analogs for tracking cellular uptake, affinity chromatography probes for target identification, and fragment-based drug discovery libraries targeting purine-binding enzymes [5] [7] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1